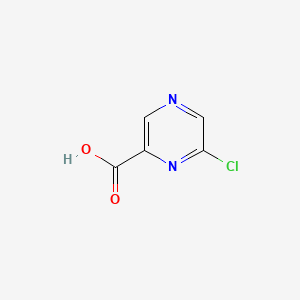

6-Chloropyrazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYMBKTQCLOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561048 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23688-89-3 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloropyrazine-2-carboxylic acid: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the realms of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a chlorinated pyrazine ring appended with a carboxylic acid group, imparts a versatile reactivity profile. This makes it an invaluable intermediate for the synthesis of a diverse array of bioactive molecules. Researchers leverage its structural and chemical characteristics to develop novel therapeutic agents, particularly those with antimicrobial and anti-inflammatory properties, as well as potent agrochemicals like herbicides and fungicides.[1] The stability of the pyrazine core, combined with the reactivity of the chloro and carboxylic acid functionalities, allows for precise chemical modifications, enabling the targeted design of molecules with enhanced efficacy and specific biological activities.

Core Chemical and Physical Properties

The intrinsic properties of this compound are foundational to its application in chemical synthesis. These characteristics determine its behavior in reaction media, its purification profiles, and its storage requirements. The data presented below has been aggregated from various chemical data sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][2] |

| Molecular Weight | 158.54 g/mol | [1][2] |

| CAS Number | 23688-89-3 | [1][2] |

| Appearance | White to light yellow or brown crystalline powder | [1] |

| Melting Point | 158-160 °C (decomposes) | |

| Boiling Point | 323.6 ± 37.0 °C (Predicted) | [3] |

| pKa | 2.54 ± 0.10 (Predicted) | |

| Solubility | Data not available in quantitative terms. Generally soluble in many organic solvents. | [3] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The pyrazine ring protons are expected to appear as two distinct signals in the aromatic region (typically δ 8.0-9.5 ppm). The proton adjacent to the carboxylic acid group would likely be the most deshielded. The acidic proton of the carboxylic acid would be a broad singlet, typically observed at δ 10-13 ppm, though its visibility can be solvent-dependent.

-

¹³C NMR: The spectrum would show five distinct carbon signals. The carboxyl carbon is expected in the δ 160-170 ppm region. The four carbons of the pyrazine ring will have chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, typically appearing in the δ 130-160 ppm range.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[1][4]

General HPLC Method:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the pyrazine ring shows strong absorbance (typically around 254 nm or 280 nm).

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

Chemical Synthesis and Reactivity

This compound is a versatile synthon, primarily utilized for the creation of more complex molecules. Its reactivity is centered around the carboxylic acid and the chloro-substituent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of its Methyl Ester

This protocol is adapted from a reported green chemistry approach for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate.[4]

Materials:

-

Methyl 6-chloropyrazine-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

A round-bottomed flask equipped with a mechanical stirrer and a thermometer

Procedure:

-

In a 2 L round-bottomed flask, dissolve lithium hydroxide (1.01 mol) in 1 L of water with mechanical stirring.

-

Slowly add methyl 6-chloropyrazine-2-carboxylate (1.0 mol) in portions over 1.5 hours, maintaining the reaction temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture in an ice bath.

-

Slowly acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound.

Protocol 2: General Method for the Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives

This protocol describes a general method for the amidation of this compound, a common transformation in the synthesis of bioactive molecules. This method is based on the synthesis of various pyrazine-2-carboxamides.

Materials:

-

This compound

-

2,4,6-Trichlorobenzoyl chloride (TCBC)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

The desired primary or secondary amine

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) for extraction

-

Aqueous solutions of 5% HCl, 5% NaOH, and 5% Na₂CO₃ for washing

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), TCBC (1 equivalent), and TEA (1 equivalent) in anhydrous THF.

-

Stir the mixture at room temperature for 20 minutes to form the mixed anhydride intermediate.

-

Add DMAP (1 equivalent) to the mixture, followed by the dropwise addition of the desired amine (1 equivalent).

-

Heat the reaction mixture to 50-55 °C and stir for 1 hour.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture and extract the filtrate with dichloromethane.

-

Wash the organic layer sequentially with 5% HCl, 5% NaOH solution, 5% Na₂CO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate).

Role in Drug Discovery and Development

This compound is a prominent scaffold in medicinal chemistry, particularly in the development of antitubercular agents. The pyrazinamide drug, a cornerstone of tuberculosis treatment, features a related pyrazinecarboxamide structure. The chloro- and carboxylic acid groups on the this compound moiety serve as convenient handles for chemical elaboration to generate libraries of compounds for biological screening.

The following diagram illustrates the workflow of utilizing this compound in a typical fragment-based drug discovery (FBDD) program aimed at developing new therapeutic agents.

References

A Comprehensive Technical Guide to 6-Chloropyrazine-2-carboxylic Acid (CAS No. 23688-89-3)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 6-Chloropyrazine-2-carboxylic acid, a key building block in the synthesis of diverse, biologically active molecules. This document consolidates essential chemical and physical data, detailed experimental protocols, and relevant applications to support its use in research and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a chlorinated pyrazine ring, which makes it a valuable intermediate for developing novel compounds with a range of therapeutic applications.[1] Its unique structure is particularly noted for its role in the synthesis of potential treatments for neurological disorders, as well as in the creation of agrochemicals like herbicides and fungicides.[1]

| Property | Value | Reference(s) |

| CAS Number | 23688-89-3 | [1] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1][2] |

| Appearance | White to green to brown powder to crystal | [1] |

| Melting Point | 160 °C (decomposition) | [1][3] |

| Purity | ≥ 96% (HPLC) | [1][2] |

| MDL Number | MFCD00837871 | [1] |

| PubChem ID | 14500875 | [1] |

Synthesis and Reactivity

This compound serves as a versatile precursor in various chemical transformations. A notable application is in the synthesis of amides, which are of significant interest in medicinal chemistry. The synthesis of 6-chloropyrazine-2-carboxamides can be achieved through the formation of a mixed anhydride intermediate, which then reacts with a corresponding amine.[4] This method avoids the use of thionyl chloride, a substance regulated under the Chemical Weapons Convention.[4][5]

The general workflow for this amidation reaction is depicted below.

Caption: Synthesis of 6-chloropyrazine-2-carboxamide derivatives.

Experimental Protocols

Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives[4][6]

This protocol describes a general method for the synthesis of 6-chloropyrazine-2-carboxamide derivatives from this compound.

Materials:

-

This compound (1 equivalent)

-

2,4,6-Trichlorobenzoyl chloride (TCBC) (1 equivalent)

-

Triethylamine (TEA) (1 equivalent)

-

4-Dimethylaminopyridine (DMAP) (1 equivalent)

-

Corresponding amine (0.25 equivalents)

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

5% Hydrochloric acid solution

-

5% Sodium hydroxide solution

-

5% Sodium carbonate solution

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1 eq), TCBC (1 eq), and TEA (1 eq) in THF (80 mL).

-

Stir the mixture for 20 minutes at room temperature to form a mixed anhydride.[4]

-

Add DMAP (1 eq) to the mixture.

-

Add the corresponding amine (0.25 eq) dropwise.

-

After the reaction is complete, cool the mixture and filter it.

-

Extract the filtrate with dichloromethane.

-

Wash the organic layer sequentially with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and water.[4][5]

-

Evaporate the solvent to obtain the crude product.

-

The resulting this compound derivatives can be obtained in yields of 71-75%.[4][5]

Applications in Drug Discovery and Research

This compound and its derivatives have been investigated for various biological activities. Notably, amides derived from this acid have been explored for their potential as antimycobacterial and antifungal agents, as well as inhibitors of photosynthesis.[7]

For instance, the condensation of this compound chloride with substituted anilines has yielded a series of amides.[7] One such derivative, the (3,5-bis-trifluoromethylphenyl)amide of this compound, was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts.[7] Furthermore, molecular docking studies have suggested that derivatives like 6-chloro-N-octylpyrazine-2-carboxamide may exhibit bioactivity against Mycobacterium tuberculosis.[4][6]

The pyrazine core is a recognized scaffold in numerous biologically active molecules. The incorporation of a chlorine atom provides a reactive site for further functionalization, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.[8] Researchers also utilize this acid in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CAS#:23688-89-3 | Chemsrc [chemsrc.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Chloropyrazine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Chloropyrazine-2-carboxylic acid and its derivatives, which are pivotal intermediates in the development of novel therapeutic agents, particularly in the field of antitubercular research. This document outlines detailed experimental protocols for the synthesis of the core structure and its amide, ester, and biaryl derivatives, supported by quantitative data and reaction workflows. Furthermore, it delves into the biological context of these compounds, illustrating the key signaling pathway impacted by their parent compound, pyrazinamide.

Synthesis of the Core Intermediate: this compound

The synthesis of the central building block, this compound, is a critical first step. A common and efficient laboratory-scale method involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Hydrolysis of Methyl 6-Chloropyrazine-2-carboxylate

A green and efficient procedure for the preparation of this compound involves the hydrolysis of methyl 5-chloropyrazine-2-carboxylate using lithium hydroxide in an aqueous medium. This method offers advantages such as ease of operation, environmentally benign conditions, and high product yield.[1]

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, dissolve lithium hydroxide (1.01 equivalents) in water.

-

To this solution, add methyl 6-chloropyrazine-2-carboxylate (1.0 equivalent) in portions over a period of 1.5 hours while maintaining the reaction temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| Methyl 6-chloropyrazine-2-carboxylate | LiOH | Water | Not specified | High |

Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a diverse range of derivatives through modifications of the carboxylic acid group and substitution at the chloro position.

Amide Derivatives

Amidation of this compound is a common strategy to generate libraries of bioactive compounds. This can be achieved through the formation of an acyl chloride intermediate or by using coupling agents.

Procedure:

-

To a solution of this compound in an inert solvent such as methylene chloride, add a few drops of dimethylformamide (DMF).

-

Add thionyl chloride (SOCl₂) and heat the mixture to reflux.

-

Continue refluxing until the evolution of gas ceases (typically around 5 hours).[2]

-

The resulting solution of 6-chloropyrazine-2-carbonyl chloride can be used directly in the next step without further isolation.[2]

Procedure:

-

Dissolve the desired amine (1.0 equivalent) in a suitable dry solvent (e.g., acetone or pyridine).

-

To this solution, add the freshly prepared solution of 6-chloropyrazine-2-carbonyl chloride (1.0 equivalent) dropwise at room temperature.[3]

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude amide, which can be further purified by recrystallization or column chromatography.

An alternative to thionyl chloride, which is a controlled substance, is the use of 2,4,6-trichlorobenzoyl chloride (TCBC) as a coupling agent.[4]

Procedure:

-

In a round-bottom flask, mix this compound (1 equivalent), 2,4,6-trichlorobenzoyl chloride (TCBC, 1 equivalent), and triethylamine (TEA, 1 equivalent) in anhydrous THF and stir for 20 minutes at room temperature.[5]

-

Add 4-dimethylaminopyridine (DMAP, 1 equivalent) to the mixture, followed by the dropwise addition of the corresponding amine (0.25 equivalents).[5]

-

Heat the mixture at 50-55 °C for 1 hour.[5]

-

After cooling, filter the mixture and extract the filtrate with dichloromethane.

-

Wash the organic layer sequentially with 5% HCl, 5% NaOH, 5% Na₂CO₃, and water.

-

Dry the organic layer over MgSO₄ and evaporate the solvent under vacuum.

-

Purify the crude product by column chromatography.[5]

Quantitative Data for Amidation:

| Amine | Coupling Method | Solvent | Yield | Reference |

| p-ethylaniline | TCBC | THF | 71-75% | [4] |

| cycloheptylamine | TCBC | THF | 71-75% | [4] |

| n-octylamine | TCBC | THF | 71-75% | [4] |

Ester Derivatives

Esterification of this compound provides another avenue for creating derivatives with potentially altered pharmacokinetic and pharmacodynamic properties.

The use of TCBC is also applicable for the synthesis of esters. The reaction of a carboxylic acid with TCBC produces a mixed anhydride which can then react with an alcohol.[4]

Procedure (Proposed):

-

In a round-bottom flask, combine this compound (1 equivalent), TCBC (1 equivalent), and a non-nucleophilic base like triethylamine (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at room temperature.

-

After stirring for a short period to form the mixed anhydride, add the desired alcohol (1-1.2 equivalents) and a catalytic amount of DMAP.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an aqueous workup similar to the amidation procedure, followed by extraction, drying, and purification by column chromatography or distillation.

C-C Coupled Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the 6-position of the pyrazine ring.

This protocol is based on the successful coupling of 2-chloropyrazine with various arylboronic acids and can be adapted for this compound derivatives.[6]

Procedure (Proposed):

-

To a reaction vessel, add the this compound derivative (e.g., methyl ester) (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pincer complex, 0.01-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Reaction Workflows and Mechanisms

To visualize the synthetic pathways and the biological mechanism of action, the following diagrams are provided.

Caption: Synthetic routes to this compound and its derivatives.

Biological Activity and Signaling Pathway

Derivatives of pyrazine-2-carboxylic acid, most notably pyrazinamide, are potent anti-tubercular agents. The mechanism of action involves the enzymatic conversion of the prodrug to its active form, which disrupts key biological processes in Mycobacterium tuberculosis.

Mechanism of Action

Pyrazinamide, a structural analog of the compounds discussed, is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA).[7][8] This enzyme converts pyrazinamide into pyrazinoic acid (POA). The accumulation of POA in the acidic environment of tuberculous lesions leads to the disruption of membrane potential and transport functions.[8] Furthermore, POA has been shown to inhibit the fatty acid synthase I (FAS-I) enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[7][9]

Caption: Pyrazinamide's mechanism of action in Mycobacterium tuberculosis.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound derivatives. The versatility of these synthetic routes offers a robust platform for the generation of diverse compound libraries for further investigation in drug discovery programs. The elucidation of the mechanism of action of related compounds highlights the potential of this scaffold to yield potent inhibitors of essential mycobacterial pathways.

References

- 1. jocpr.com [jocpr.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloropyrazine-2-carboxylic acid: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloropyrazine-2-carboxylic acid, a key heterocyclic building block in the development of novel therapeutic agents and other specialized chemicals. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in biological pathways, with a focus on its relevance to drug discovery.

Chemical Structure and Nomenclature

This compound is a derivative of pyrazine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The structure is characterized by a carboxylic acid group at position 2 and a chlorine atom at position 6 of the pyrazine ring.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| CAS Number | 23688-89-3 | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 160 °C (decomposes) | [1] |

| Boiling Point | 323.6 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| pKa | ~2.9 (estimated from pyrazine-2-carboxylic acid) | [4] |

| LogP | -0.03 | [3] |

| Solubility | Soluble in polar organic solvents like ethanol, acetone, and DMSO. Generally soluble in water. Low solubility in non-polar solvents like hexane and toluene. | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common and efficient laboratory-scale preparation involves the hydrolysis of its corresponding methyl ester, methyl 6-chloropyrazine-2-carboxylate.

Experimental Protocol: Hydrolysis of Methyl 6-chloropyrazine-2-carboxylate

This protocol is adapted from a green chemistry approach for the preparation of 5-chloropyrazine-2-carboxylic acid, which is directly applicable to the 6-chloro isomer.[6]

Materials:

-

Methyl 6-chloropyrazine-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

2 L round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Buchner funnel and filter paper

Procedure:

-

In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve lithium hydroxide (1.01 molar equivalents) in deionized water (approximately 5.8 L per mole of ester).

-

To this stirring solution, add methyl 6-chloropyrazine-2-carboxylate (1.0 molar equivalent) portion-wise over a period of 1.5 hours.

-

Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Upon completion of the reaction, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

-

Dry the product under vacuum to obtain this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, most notably as antimicrobial and anticancer agents.[7]

Antitubercular Activity and Mechanism of Action

Derivatives of pyrazine-2-carboxylic acid are of significant interest in the development of new treatments for tuberculosis.[8][9] The parent compound of this class, pyrazinamide, is a first-line antitubercular drug. Its active form, pyrazinoic acid, has a well-studied mechanism of action. Analogs such as this compound are explored to develop more potent and effective drugs that can overcome resistance.

The proposed mechanism of action for pyrazinoic acid and its analogs involves two primary pathways:

-

Disruption of the Proton Motive Force: Pyrazinoic acid acts as a protonophore, a molecule that can transport protons across biological membranes.[10] In the acidic environment of mycobacterial lesions, the protonated form of the acid can diffuse across the cell membrane. Once inside the more neutral cytoplasm, it releases a proton, leading to acidification of the cytoplasm and disruption of the proton motive force, which is essential for cellular energy production.[11]

-

Inhibition of PanD: Recent studies have identified that pyrazinoic acid induces the targeted degradation of the enzyme PanD.[1][12] PanD is a key enzyme in the coenzyme A biosynthetic pathway, which is vital for the survival of Mycobacterium tuberculosis.

Caption: Proposed signaling pathways for the antitubercular activity of this compound analogs.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, makes it a compound of high interest for researchers in medicinal chemistry and related fields. A thorough understanding of its properties and biological mechanisms of action is crucial for the rational design of new and effective therapeutic agents.

References

- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:23688-89-3 | Chemsrc [chemsrc.com]

- 4. kongunaducollege.ac.in [kongunaducollege.ac.in]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. jocpr.com [jocpr.com]

- 7. biosynce.com [biosynce.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide on the Solubility of 6-Chloropyrazine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Chloropyrazine-2-carboxylic acid in various organic solvents. This information is critical for researchers and professionals involved in drug development, chemical synthesis, and formulation studies, where understanding the solubility of a compound is a cornerstone for process development, purification, and the design of drug delivery systems. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes a detailed framework for its determination, presents representative solubility data based on the physicochemical properties of structurally similar molecules, and outlines the experimental protocols necessary for empirical validation.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This property is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule possessing both polar (carboxylic acid, pyrazine nitrogens) and non-polar (chlorinated aromatic ring) characteristics, its solubility is expected to vary significantly across different organic solvents.

Representative Solubility Data

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table presents a representative summary of expected solubility behavior in a range of common organic solvents at ambient temperature (approximately 25°C). This data is extrapolated from the known solubility of similar heterocyclic carboxylic acids and the general principles of solubility. It is strongly recommended that this data be empirically verified for any critical application.

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility Category | Estimated Solubility Range (g/L) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Very Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | > 100 |

| Methanol | 32.7 | Soluble | 10 - 50 |

| Ethanol | 24.5 | Sparingly Soluble | 1 - 10 |

| Acetone | 20.7 | Sparingly Soluble | 1 - 10 |

| Acetonitrile | 37.5 | Slightly Soluble | 0.1 - 1 |

| Ethyl Acetate | 6.0 | Slightly Soluble | 0.1 - 1 |

| Dichloromethane (DCM) | 9.1 | Very Slightly Soluble | < 0.1 |

| Toluene | 2.4 | Insoluble | < 0.01 |

| Hexane | 1.9 | Insoluble | < 0.01 |

Note: The expected solubility categories are defined as follows: Very Soluble (>100 g/L), Freely Soluble (10-100 g/L), Soluble (1-10 g/L), Sparingly Soluble (0.1-1 g/L), Slightly Soluble (0.01-0.1 g/L), Very Slightly Soluble (0.001-0.01 g/L), and Insoluble (<0.001 g/L).

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4][5]

The Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample collection

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the flasks in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: If necessary, dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or g/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

In-Depth Technical Guide: Physicochemical Properties of 6-Chloropyrazine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 6-Chloropyrazine-2-carboxylic acid, a versatile heterocyclic compound utilized as a key building block in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Melting Point | 160 °C (decomposes) | [1][2] |

| Boiling Point | Not available (decomposes) | |

| Molecular Formula | C₅H₃ClN₂O₂ | [2] |

| Molecular Weight | 158.54 g/mol | [2] |

| Appearance | White to green to brown powder/crystal | [2] |

| CAS Number | 23688-89-3 | [1][2] |

Experimental Protocols

While specific experimental details for the determination of the melting point of this compound are not extensively published, a standard and widely accepted methodology for such a determination is the capillary melting point method.

General Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For this compound, decomposition is noted at 160 °C.[1][2] It is common for such measurements to be uncorrected.[3][4]

Synthesis and Reaction Pathways

This compound is a valuable intermediate in the synthesis of various derivatives. One common reaction is the formation of amides, which are of interest in the development of new therapeutic agents.

The following diagram illustrates a general workflow for the synthesis of 6-chloropyrazine-2-carboxamide derivatives.

Caption: A generalized workflow for the synthesis of 6-chloropyrazine-2-carboxamide derivatives.

Another significant synthetic application is the hydrolysis of its methyl ester to yield the carboxylic acid.

The diagram below outlines the hydrolysis process.

Caption: Workflow for the hydrolysis of methyl 6-chloropyrazine-2-carboxylate.

References

Spectroscopic Profile of 6-Chloropyrazine-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Chloropyrazine-2-carboxylic acid (C₅H₃ClN₂O₂; Molecular Weight: 158.54 g/mol [1]), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The guide also includes standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from the known molecular structure and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the predicted ¹H and ¹³C NMR data in a typical deuterated solvent like DMSO-d₆ are presented below. The acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift, while the two aromatic protons on the pyrazine ring will appear as distinct singlets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |

| ~9.1 | Singlet | 1H | H-3 |

| ~8.9 | Singlet | 1H | H-5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~152 | C-6 |

| ~148 | C-2 |

| ~146 | C-3 |

| ~144 | C-5 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by features of the carboxylic acid group and the chlorinated aromatic ring.[2][3]

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (from hydrogen-bonded dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| 1730 - 1700 | Strong | C=O stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=N and C=C stretches |

| 1320 - 1210 | Medium | C-O stretch |

| 950 - 910 | Medium, Broad | O-H out-of-plane bend |

| 850 - 550 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for aromatic carboxylic acids include the loss of hydroxyl (•OH) and carboxyl (•COOH) radicals.[4][5]

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion | Notes |

| 158/160 | [M]⁺ | Molecular ion peak cluster (for ³⁵Cl/³⁷Cl isotopes) |

| 141/143 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 113/115 | [M - COOH]⁺ | Loss of a carboxyl radical |

| 85 | [C₄H₂N₂]⁺ | Pyrazine ring fragment after loss of Cl and CO |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.[6]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, typically using an automated shimming routine.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy Protocol (ATR Method)

-

Sample Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) of the FT-IR spectrometer is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Place a small amount (1-2 mg) of the solid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Lower the instrument's pressure arm to apply firm and even pressure to the solid sample, ensuring good contact with the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Perform an automatic background subtraction.

-

Clean the crystal and pressure arm tip thoroughly after analysis.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer. For a solid, this is often done using a direct insertion probe. The probe is heated to vaporize the sample directly into the ion source.

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the techniques and the information they provide.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Relationship between spectroscopic techniques and derived structural data.

References

The Evolving Landscape of 6-Chloropyrazine-2-Carboxylic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, among which pyrazine derivatives hold a prominent position. This technical guide delves into the core biological activities of 6-Chloropyrazine-2-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential in antimicrobial and other therapeutic areas. This document provides a comprehensive overview of their synthesis, biological evaluation, and proposed mechanisms of action, supported by detailed experimental protocols and data presented for comparative analysis.

Antimicrobial and Inhibitory Activities

Derivatives of this compound, particularly its amides, have been the subject of numerous studies investigating their biological potential. The primary areas of activity identified are antimycobacterial, antifungal, and photosynthesis inhibition.

Antimycobacterial Activity

A significant body of research has focused on the activity of 6-chloropyrazine-2-carboxamides against Mycobacterium tuberculosis, the causative agent of tuberculosis. Molecular docking studies have consistently predicted that these compounds may act as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway.[1][2][3] This is the same target as the frontline anti-tuberculosis drug isoniazid, suggesting a promising mechanism of action.

The structure-activity relationship (SAR) studies indicate that substitutions on the amide nitrogen and the pyrazine ring can significantly influence the antimycobacterial potency.[2] For instance, the presence of a chloro group at the C6 position of the pyrazine ring and the substitution with alkyl or phenyl groups on the amide nitrogen have been shown to enhance activity against M. tuberculosis H37Rv.[2]

Table 1: Quantitative Antimycobacterial Activity of 6-Chloropyrazine-2-Carboxamide Derivatives

| Compound ID | R Group (Substituent on Amide Nitrogen) | Target Organism | Activity (% Inhibition) | MIC (µg/mL) | MIC (µM) | Reference |

| 2d | 3-Methylphenyl | M. tuberculosis | >20% | - | - | [4] |

| 2f | 3-Methylphenyl (with 5-tert-butyl on pyrazine) | M. tuberculosis | >20% | - | - | [4] |

| 2k | 3-Bromophenyl (with 5-tert-butyl on pyrazine) | M. tuberculosis | >20% | - | - | [4] |

| 2l | 3-Bromophenyl (with 5-tert-butyl & 6-chloro on pyrazine) | M. tuberculosis | >20% | - | - | [4] |

| 2o | 3,5-bis(Trifluoromethyl)phenyl (with 5-tert-butyl & 6-chloro on pyrazine) | M. tuberculosis | 72% | >6.25 | - | [4] |

| 6 | 4-Chlorophenyl | M. tuberculosis H37Rv | 65% | 6.25 | - | [5] |

| 14 | 3,4-Dichlorophenyl | M. tuberculosis H37Rv | 61% | - | - | [5] |

| 8 | 4-Methylbenzyl | M. tuberculosis H37Rv | - | 1.56 | 6 | [6] |

| 9 | 4-Aminobenzyl | M. tuberculosis H37Rv | - | 6.25 | - | [6] |

| 4 | 3-Trifluoromethylbenzyl | M. tuberculosis H37Rv | - | 12.5 | 42 | [6] |

| 12 | 4-Trifluoromethylbenzyl | M. tuberculosis H37Rv | - | 12.5 | 42 | [6] |

| 19 | 3-Trifluoromethylphenyl (with 5-tert-butyl on pyrazine) | M. tuberculosis H37Rv | - | 3.13 | - | [7] |

| 17 | 2,4-Dimethoxyphenyl (3-amino-pyrazine derivative) | M. tuberculosis H37Rv | - | 12.5 | 46 | [8] |

Note: MIC values and % inhibition are reported as found in the cited literature. Direct comparison may be limited due to variations in experimental conditions.

Antifungal Activity

Several this compound derivatives have also been evaluated for their antifungal properties. The activity appears to be strain-dependent, with some compounds showing poor to moderate effects against a range of fungal pathogens.[4][7]

Table 2: Quantitative Antifungal Activity of Pyrazine-2-Carboxamide Derivatives

| Compound ID | R Group (Substituent on Amide Nitrogen) | Fungal Strain | MIC (µmol/dm³) | Reference |

| 2d | 3-Methylphenyl | Various strains | 31.25 - 500 | [4] |

| 2f | 3-Methylphenyl (with 5-tert-butyl on pyrazine) | Various strains | 31.25 - 500 | [4] |

| 14 | 3-Trifluoromethylphenyl | Trichophyton mentagrophytes | 62.5 | [7] |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl) (5-methylpyrazine derivative) | Candida albicans | 3.125 (µg/mL) | [9] |

| P10 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl) (3-aminopyrazine derivative) | Candida albicans | 3.125 (µg/mL) | [9] |

Note: The units for MIC values are reported as found in the cited literature.

Photosynthesis Inhibition

Certain derivatives have demonstrated the ability to inhibit the oxygen evolution rate in spinach chloroplasts, indicating a potential as herbicides.[4][10] The most active compounds in this regard often feature specific substitutions on the anilide ring.

Table 3: Photosynthesis Inhibitory Activity of 6-Chloropyrazine-2-Carboxamide Derivatives

| Compound ID | R Group (Substituent on Amide Nitrogen) | Activity | IC₅₀ (mmol/dm³) | IC₅₀ (µmol/L) | Reference |

| 2m | 3,5-bis(Trifluoromethyl)phenyl | Inhibition of oxygen evolution | 0.026 | - | [4][10] |

| 2f | 3-Methylphenyl (with 5-tert-butyl on pyrazine) | Antialgal activity | 0.063 | - | [4] |

| 8 | 4-Chlorophenyl (with 5-tert-butyl on pyrazine) | PET Inhibition | - | 43 | [5] |

| 9 | 3-Trifluoromethylphenyl | Reduction of chlorophyll | - | 12.1 | [7] |

Note: PET - Photosynthetic Electron Transport. IC₅₀ values are reported as found in the cited literature.

Emerging Biological Activities: Anticancer and Antiviral Potential

While the primary focus has been on antimicrobial activities, the broader pyrazine scaffold is known to be a versatile pharmacophore. Preliminary studies on related pyrazine derivatives suggest potential anticancer and antiviral activities, warranting further investigation for this compound derivatives.

Some pyrazine derivatives have shown significant anticancer activity against various cell lines, with IC₅₀ values in the micromolar range.[11][12][13][14] Similarly, certain pyrazino-pyrazine derivatives have demonstrated in vitro antiviral activity against a range of viruses, including measles, influenza, and herpes simplex viruses.[15][16][17][18][19]

Further exploration of this compound derivatives for these activities could unveil new therapeutic applications.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, compiled from various research articles.

General Synthesis of 6-Chloro-N-substituted-pyrazine-2-carboxamides

The most common method for synthesizing these derivatives is the amidation of this compound. This typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine.[2][10][20] An alternative approach utilizes coupling agents to facilitate the amide bond formation directly.[3]

Protocol 1: Synthesis via Acyl Chloride

-

Activation of Carboxylic Acid:

-

To a solution of this compound (1 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of dry N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, and then heat to reflux for 1-2 hours until the evolution of gas ceases.

-

Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 6-chloropyrazine-2-carbonyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a dry, inert solvent like dichloromethane (DCM) or THF.

-

In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a base such as triethylamine (TEA) or pyridine (1.5 equivalents) in the same solvent.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

-

Protocol 2: Synthesis using Coupling Agent (TCBC)

-

Mixed Anhydride Formation:

-

Amidation:

-

Work-up and Purification:

dot

Caption: General workflow for the synthesis of 6-chloropyrazine-2-carboxamide derivatives.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[21][22][23][24][25]

-

Preparation of Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in fresh medium.

-

-

Plate Setup:

-

In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.

-

Add 100 µL of supplemented 7H9 broth to the remaining wells.

-

Add 2 µL of the test compound (in DMSO) to the first well of each row and perform two-fold serial dilutions across the plate.

-

Add 100 µL of the prepared inoculum to each well containing the test compound.

-

Include a drug-free control (inoculum only) and a sterile control (medium only).

-

-

Incubation:

-

Seal the plate with paraffin film and incubate at 37 °C for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plate for 24 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

dot

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Photosynthesis Inhibition Assay

This assay measures the inhibition of the photosynthetic electron transport chain in isolated chloroplasts by monitoring the photoreduction of an artificial electron acceptor, 2,6-dichlorophenol-indophenol (DCPIP).[26][27][28][29][30]

-

Isolation of Chloroplasts from Spinach:

-

Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., 0.4 M sucrose, 0.05 M phosphate buffer pH 7.2, 0.01 M KCl).

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to pellet cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of the isolation buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer, water, and the test compound dissolved in DMSO.

-

Add a suspension of isolated chloroplasts to the reaction mixture.

-

Add a solution of DCPIP.

-

Expose the mixture to a light source (e.g., a 100W lamp).

-

Measure the decrease in absorbance of DCPIP at 600-620 nm over time using a spectrophotometer. The rate of DCPIP reduction is a measure of the rate of photosynthetic electron transport.

-

Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the DCPIP reduction rate compared to a control without the inhibitor.

-

Mechanism of Action: A Focus on InhA Inhibition

The proposed mechanism of action for the antimycobacterial activity of many this compound derivatives is the inhibition of InhA. This is supported by molecular docking studies that show favorable binding of these compounds to the active site of the enzyme.

dot

Caption: Proposed mechanism of antimycobacterial action via InhA inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with well-documented antimycobacterial activity, likely mediated through the inhibition of InhA. Their antifungal and photosynthesis-inhibiting properties further highlight their potential for diverse applications. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their activity, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Expanding the Scope: Systematically evaluating these derivatives for their anticancer and antiviral potential.

-

Mechanism of Action Studies: Moving beyond in silico predictions to biochemical assays to confirm InhA inhibition and determine IC₅₀ values. Investigating potential off-target effects and exploring other possible mechanisms of action.

-

In Vivo Efficacy: Progressing the most promising compounds to in vivo models of infection to assess their therapeutic potential.

-

Lead Optimization: Utilizing the established SAR to design and synthesize novel derivatives with improved potency and drug-like properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound derivatives as a source of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sciforum.net [sciforum.net]

- 20. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]

- 25. brieflands.com [brieflands.com]

- 26. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 27. youtube.com [youtube.com]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

6-Chloropyrazine-2-carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyrazine-2-carboxylic acid has emerged as a privileged building block in medicinal chemistry, prized for its synthetic versatility and its presence in a wide array of biologically active compounds. This heterocyclic carboxylic acid, featuring a chlorinated pyrazine ring, serves as a crucial intermediate in the development of novel therapeutics targeting a spectrum of diseases, from infectious diseases to cancer and neurological disorders.[1] Its unique electronic properties and defined points for chemical modification allow for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, complete with detailed experimental protocols, quantitative biological data, and visual representations of its role in shaping molecular pathways and synthetic strategies.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 23688-89-3 | [1] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| Melting Point | 160 °C (decomposition) | [1][2] |

| Appearance | White to green to brown powder or crystals | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| LogP | -0.03 | [2] |

| Boiling Point | 323.6 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

Applications in Medicinal Chemistry

The pyrazine ring is a bioisostere of benzene, pyridine, and pyrimidine, and its incorporation into drug candidates can significantly influence their biological activity.[3] The presence of both a chloro and a carboxylic acid group on the pyrazine ring of this compound provides two distinct handles for chemical modification, making it a highly versatile starting material.

Anti-infective Agents

A primary application of this building block is in the synthesis of anti-tubercular agents. The pyrazine-2-carboxamide core is a key pharmacophore in pyrazinamide, a first-line drug for tuberculosis.[4] Derivatives of this compound have been extensively investigated to combat drug-resistant strains of Mycobacterium tuberculosis.[5][6]

Oncology

In the field of oncology, this compound derivatives have been explored as inhibitors of key signaling pathways involved in tumor growth and angiogenesis. For instance, they serve as scaffolds for the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which play a crucial role in blocking the blood supply to tumors.[7][8][9]

Other Therapeutic Areas

The versatility of this scaffold extends to other therapeutic areas, including:

-

Neurological Disorders: It is a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1]

-

Anti-inflammatory Agents: The pyrazine core has been incorporated into molecules with anti-inflammatory properties.[1]

-

Agrochemicals: Beyond pharmaceuticals, it is used in the formulation of herbicides and fungicides.[1]

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound is dominated by transformations of its carboxylic acid group and substitution of the chlorine atom.

Amide Bond Formation

The most common reaction is the formation of amides via coupling of the carboxylic acid with a wide range of amines. This is a cornerstone for building libraries of diverse compounds for SAR studies.

This protocol is adapted from the synthesis of 6-chloropyrazine-2-carboxamide derivatives for anti-tubercular studies.[5]

Reagents and Materials:

-

This compound

-

Substituted aniline or alkylamine

-

2,4,6-Trichlorobenzoyl chloride (TCBC) or Thionyl chloride (SOCl₂)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

5% Hydrochloric acid (aq)

-

5% Sodium hydroxide (aq)

-

5% Sodium carbonate (aq)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.0 eq).

-

Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.0 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2 hours to form the mixed anhydride.

-

In a separate flask, dissolve the desired amine (1.1 eq) and DMAP (0.1 eq) in anhydrous THF.

-

Add the amine solution to the mixed anhydride solution at room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers sequentially with 5% HCl, 5% NaOH, 5% Na₂CO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Characterization: The final products are typically characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[5]

Suzuki Cross-Coupling Reactions

The chlorine atom on the pyrazine ring can be substituted with various aryl or heteroaryl groups via palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of diverse substituents at the 6-position, significantly expanding the chemical space for drug discovery.

This protocol provides a general procedure for the Suzuki coupling of a 6-chloropyrazine derivative with an arylboronic acid.

Reagents and Materials:

-

6-Chloro-N-aryl/alkyl-pyrazine-2-carboxamide

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/water, Toluene/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine the 6-chloropyrazine-2-carboxamide derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives of this compound, highlighting the impact of structural modifications on their potency.

Table 1: Antimycobacterial and Antifungal Activity of Pyrazine-2-carboxamide Derivatives

| Compound | R¹ | R² | logP | Antimycobacterial Activity (% Inhibition vs. M. tuberculosis) | Antifungal Activity (MIC in µmol·dm⁻³) |

| 2d | Cl | 3-CH₃-C₆H₄ | - | - | 31.25-500 |

| 2f | Cl | 5-tert-butyl-3-CH₃-C₆H₄ | - | - | 31.25-500 |

| 2o | Cl | 5-tert-butyl-3,5-(CF₃)₂-C₆H₃ | 6.85 | 72 | - |

Data adapted from Molecules 2002, 7, 365-377.[6]

Table 2: Photosynthesis-Inhibiting Activity of 6-Chloropyrazine-2-carboxamide Derivatives

| Compound | R-group on Amide | IC₅₀ (mmol·dm⁻³) |

| 2m | 3,5-bis(trifluoromethyl)phenyl | 0.026 |

Data adapted from Molecules 2002, 7, 365-377.[6]

Table 3: Antimicrobial Activity of Pyrazine-2-carboxylic Acid Piperazine Derivatives

| Compound | R¹ | R² | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

| P3 | 5-methyl | 4-(pyridin-4-yl) | - | 50 | - |

| P4 | 5-methyl | 4-(6-aminopyrimidin-4-yl) | 3.125 | 50 | - |

| P6 | 3-amino | 4-(pyridin-4-yl) | - | - | 25 |

| P7 | 3-amino | 4-(2-methylpyridin-4-yl) | - | 50 | 25 |

| P9 | 3-amino | 4-(2-aminopyridin-4-yl) | - | 50 | 25 |

| P10 | 3-amino | 4-(6-aminopyrimidin-4-yl) | 3.125 | - | 25 |

Data adapted from Research Journal of Pharmaceutical, Biological and Chemical Sciences 2015, 6(4), 1914-1925.

Visualizing Molecular Pathways and Synthetic Workflows

Mechanism of Action of Pyrazinamide Derivatives

Pyrazinamide, a bioisostere of nicotinamide, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[4][10] POA disrupts membrane energetics and inhibits membrane transport function in Mycobacterium tuberculosis.[] Resistance to pyrazinamide is primarily caused by mutations in the pncA gene.[2]

General Synthetic and Evaluation Workflow

The development of novel drug candidates from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound stands as a testament to the power of heterocyclic scaffolds in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. The ability to readily generate libraries of compounds through robust and well-established synthetic protocols, such as amide coupling and Suzuki cross-coupling, facilitates the rapid exploration of chemical space and the optimization of lead compounds. As our understanding of disease biology deepens, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, Synthesis, and Impact on Science

For Researchers, Scientists, and Drug Development Professionals

Introduction